REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:5]([CH3:15])=[CH:6][CH:7]=[C:8]([CH:14]=1)[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2].[Br:16]Br>C(O)(=O)C.O>[Br:16][C:7]1[CH:6]=[C:5]([CH3:15])[C:4]([O:3][CH2:1][CH3:2])=[CH:14][C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C(=CC=C(C(=O)OCC)C1)C
|
Name
|
|
Quantity
|
385 mg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
hexanes ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated Na2CO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with 5 to 10% EtOAc in hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)OCC)C=C(C(=C1)C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.23 mmol | |
AMOUNT: MASS | 660 mg | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |